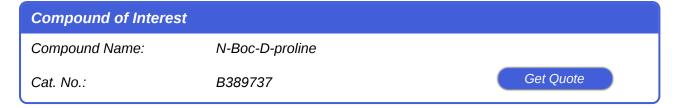


A Comprehensive Technical Guide to N-Boc-D-proline: CAS Number and Identification

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **N-Boc-D-proline**, a crucial building block in peptide synthesis and drug discovery. This document outlines its fundamental identification parameters, including its CAS number, and presents detailed experimental protocols for its characterization using modern analytical techniques.

Core Identification Parameters

N-Boc-D-proline, also known as (R)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a protected form of the amino acid D-proline. The tert-butoxycarbonyl (Boc) protecting group on the amine facilitates its use in solid-phase peptide synthesis (SPPS).

CAS Number: 37784-17-1[1]

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C10H17NO4	
Molecular Weight	215.25 g/mol	
Melting Point	134-137 °C	
Optical Activity	$[\alpha]^{22}/D$ +60° (c = 2 in acetic acid)	_
Appearance	White to off-white crystalline powder	_

Analytical Identification Methodologies

Accurate identification and characterization of **N-Boc-D-proline** are paramount for ensuring the quality and integrity of synthetic peptides and pharmaceutical compounds. The following sections detail the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of **N-Boc-D-proline** and for separating its enantiomers. Chiral HPLC is particularly important to ensure the enantiomeric excess of the D-isomer.

Experimental Protocol: Chiral HPLC

- Objective: To separate and quantify the D- and L-enantiomers of N-Boc-proline.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 μm particle size) or a similar amylose-based chiral stationary phase is effective for separating proline derivatives.
- Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is commonly used. A typical starting condition is a mobile phase composition of hexane:ethanol with 0.1% TFA. The exact ratio should be optimized to achieve baseline separation. For some proline derivatives, a mobile phase of ethanol with 0.1% TFA has been shown to be effective.



- Flow Rate: 0.8 1.0 mL/min.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.
- Detection: UV absorbance at 210 nm.
- Sample Preparation: Dissolve a known concentration of N-Boc-D-proline in the mobile phase or a suitable solvent like ethanol. The concentration should be within the linear range of the detector.
- Injection Volume: 10 μL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **N-Boc-D-proline**, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **N-Boc-D-proline** exhibits characteristic signals for the protons of the pyrrolidine ring and the Boc protecting group.

Chemical Shift (ppm)	Multiplicity	Assignment
~4.2-4.4	m	α-CH
~3.3-3.6	m	δ-CH ₂
~1.8-2.3	m	β-CH ₂ , γ-CH ₂
~1.4	S	(CH₃)₃C- (Boc)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.



Chemical Shift (ppm)	Assignment
~174-178	C=O (Carboxylic Acid)
~153-156	C=O (Boc)
~79-81	C(CH ₃) ₃ (Boc)
~59-61	α-СН
~46-48	δ-CH ₂
~28-31	β-CH ₂ , γ-CH ₂
~28	(CH₃)₃C- (Boc)

Experimental Protocol: NMR Spectroscopy

- Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve 5-10 mg of N-Boc-D-proline in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:

• Number of scans: 16-32

Relaxation delay: 1-2 seconds

- Spectral width: Appropriate for the chemical shift range of the protons.
- ¹³C NMR Acquisition:
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Proton decoupling should be applied.



Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **N-Boc-D-proline**.

Wavenumber (cm ⁻¹)	Assignment
~3300-2500 (broad)	O-H stretch (carboxylic acid)
~2980-2870	C-H stretch (aliphatic)
~1740-1700	C=O stretch (carboxylic acid)
~1690-1650	C=O stretch (Boc carbamate)
~1450-1365	C-H bend (aliphatic)
~1160	C-O stretch (Boc)

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

- Objective: To obtain an infrared spectrum of the solid sample.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation:
 - Thoroughly grind 1-2 mg of N-Boc-D-proline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-forming die.
 - Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.



• The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Boc-D-proline**, confirming its identity. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Fragmentation Pattern (Positive Ion ESI-MS)

- [M+H]+: The protonated molecular ion (m/z ≈ 216.12).
- $[M+Na]^+$: The sodium adduct of the molecular ion $(m/z \approx 238.10)$.
- $[M+H C_4H_8]^+$: Loss of isobutylene from the Boc group $(m/z \approx 160.07)$.
- [M+H Boc]⁺: Loss of the entire Boc group (m/z ≈ 116.07).

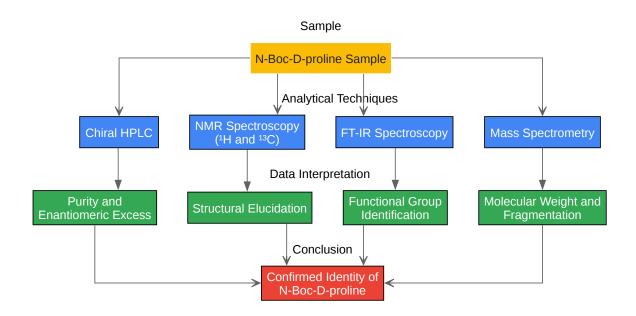
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
- Sample Preparation: Dissolve a small amount of **N-Boc-D-proline** in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10-100 μ g/mL.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
- Mass Analyzer: The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 50-500).
- Collision-Induced Dissociation (CID): To obtain fragmentation information (MS/MS), the protonated molecular ion ([M+H]+) is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen).

Workflow and Signaling Pathway Diagrams



The following diagrams illustrate the logical workflow for the identification of **N-Boc-D-proline** and a simplified representation of its role in a signaling pathway context in drug development.



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Identification workflow for N-Boc-D-proline.



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References

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